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Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Acetylbenzaldehyde (CAS No. 3457-45-2), also known as 4-formylacetophenone, is a key

intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its bifunctional

nature, containing both an aldehyde and a ketone group, makes its characterization crucial for

quality control and reaction monitoring.[2] These application notes provide a comprehensive

overview of the analytical methods for the characterization of 4-Acetylbenzaldehyde, including

detailed experimental protocols and data interpretation.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Acetylbenzaldehyde is presented

below.
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Property Value Reference

Molecular Formula C₉H₈O₂ [1][3]

Molecular Weight 148.16 g/mol [1][3]

Melting Point 33-36 °C (lit.) [1][4]

Appearance
White or colorless to light

yellow solid

Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of 4-
Acetylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 2.1: ¹H NMR Spectroscopic Data for 4-Acetylbenzaldehyde (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.12 s 1H Aldehyde (-CHO)

8.10 d 2H
Aromatic (ortho to -

CHO)

8.01 d 2H
Aromatic (ortho to -

COCH₃)

2.67 s 3H Methyl (-CH₃)

Table 2.2: ¹³C NMR Spectroscopic Data for 4-Acetylbenzaldehyde (CDCl₃)[5]
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Chemical Shift (δ) ppm Assignment

197.4 Ketone Carbonyl (C=O)

191.7 Aldehyde Carbonyl (C=O)

141.2 Aromatic (C-CHO)

139.0 Aromatic (C-COCH₃)

129.8 Aromatic (CH, ortho to -CHO)

128.8 Aromatic (CH, ortho to -COCH₃)

27.0 Methyl (-CH₃)

Protocol 2.1: NMR Spectroscopy

Sample Preparation: Accurately weigh 10-20 mg of 4-Acetylbenzaldehyde and dissolve it in

approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse.

Number of Scans: 16

Relaxation Delay: 1 s

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse.

Number of Scans: 1024

Relaxation Delay: 2 s
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Spectral Width: 0 to 220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR

spectrum of 4-Acetylbenzaldehyde shows characteristic absorption bands for the aldehyde

and ketone carbonyl groups.[6]

Table 2.3: Key IR Absorption Bands for 4-Acetylbenzaldehyde

Wavenumber (cm⁻¹) Vibration

~1706 Aldehyde C=O stretch

~1687 Ketone C=O stretch

~2850, ~2750 Aldehyde C-H stretch

~1600, ~1570 Aromatic C=C stretch

Protocol 2.2: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small amount of solid 4-Acetylbenzaldehyde onto the ATR

crystal, ensuring good contact.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16
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Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to generate the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol 2.3: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of 4-Acetylbenzaldehyde in a suitable UV-

grade solvent (e.g., ethanol or acetonitrile).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blank Measurement: Fill a quartz cuvette with the solvent to be used as a blank.

Sample Measurement: Fill a second quartz cuvette with the prepared sample solution.

Data Acquisition: Scan the sample from 200 to 400 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of 4-Acetylbenzaldehyde and

for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile

and semi-volatile compounds.

Table 3.1: GC-MS Parameters for 4-Acetylbenzaldehyde Analysis
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Parameter Value

Gas Chromatograph

Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness

Inlet Temperature 250 °C

Injection Volume 1 µL (splitless)

Carrier Gas Helium (1 mL/min)

Oven Program
Initial 60°C (hold 2 min), ramp to 280°C at

15°C/min, hold 5 min

Mass Spectrometer

Ionization Mode Electron Ionization (EI)

Ionization Energy 70 eV

Source Temperature 230 °C

Mass Range m/z 40-300

Protocol 3.1: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of 4-Acetylbenzaldehyde in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Derivatization (Optional): For enhanced sensitivity, especially in trace analysis, derivatization

with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed

to form the corresponding oxime.[2]

Injection: Inject the prepared sample into the GC-MS system.

Data Analysis: Identify the peak corresponding to 4-Acetylbenzaldehyde based on its

retention time and mass spectrum. The molecular ion peak [M]⁺ should be observed at m/z

148.
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High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds.

For aldehydes and ketones, derivatization is often employed to enhance UV detection.

Protocol 3.2: HPLC Analysis via DNPH Derivatization

Derivatization:

Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile acidified with a

small amount of sulfuric acid.

Mix the 4-Acetylbenzaldehyde sample with the DNPH solution and allow it to react to

form the 2,4-dinitrophenylhydrazone derivative.

Instrumentation: Use an HPLC system with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water.

Flow Rate: 1.0 mL/min.

Detection: UV at 360 nm.

Data Analysis: Quantify the 4-Acetylbenzaldehyde derivative by comparing its peak area to

a calibration curve prepared from standards.
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Caption: Overall analytical workflow for 4-Acetylbenzaldehyde characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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